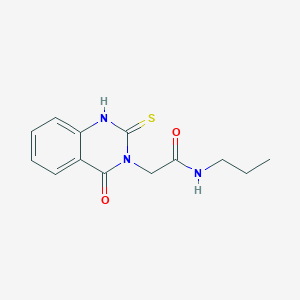
2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propylacetamide, also known as OPQA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propylacetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propylacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress. 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propylacetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression regulation.
Biochemical and Physiological Effects:
2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propylacetamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propylacetamide inhibits the growth of cancer cells, induces apoptosis, and inhibits cell proliferation. It has also been shown to have anti-inflammatory and antioxidant effects. In animal studies, 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propylacetamide has been shown to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent biological activity. However, there are also some limitations to its use in lab experiments. 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propylacetamide is not very soluble in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propylacetamide. One area of interest is the development of more potent and selective analogs of 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propylacetamide. Another area of interest is the investigation of the mechanism of action of 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propylacetamide, which could lead to the identification of new targets for drug development. Additionally, further studies are needed to investigate the efficacy of 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propylacetamide in animal models of disease and to determine its potential for clinical use.
Métodos De Síntesis
The synthesis of 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propylacetamide involves the reaction of 2-aminobenzamide with thioacetic acid, followed by the reaction with propyl bromide and acetic anhydride. The final product is obtained after purification through recrystallization. The synthesis of 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propylacetamide has been optimized to improve yield and purity, and various methods have been reported in the literature.
Aplicaciones Científicas De Investigación
2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propylacetamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. In vitro studies have demonstrated that 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propylacetamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-2-7-14-11(17)8-16-12(18)9-5-3-4-6-10(9)15-13(16)19/h3-6H,2,7-8H2,1H3,(H,14,17)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERANHIKVOGAOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=O)C2=CC=CC=C2NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-(Tert-butyl)phenyl)-8-((3-chlorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2527706.png)
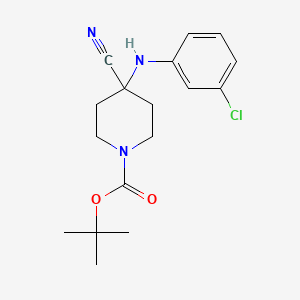
![4-[4-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpiperazin-1-yl]-5-fluoro-6-phenylpyrimidine](/img/structure/B2527710.png)
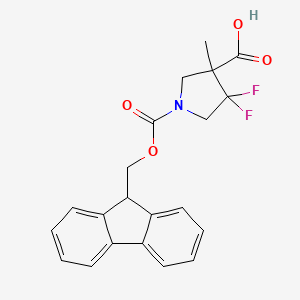
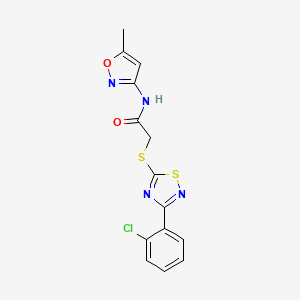
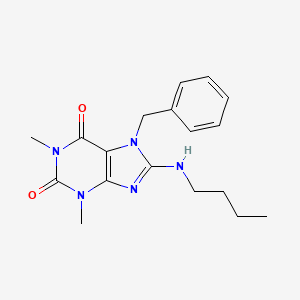
![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine](/img/structure/B2527714.png)
![N-(1-cyanocycloheptyl)-2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B2527716.png)
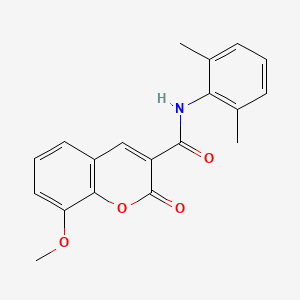


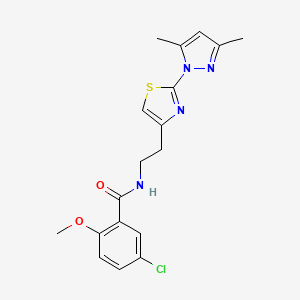
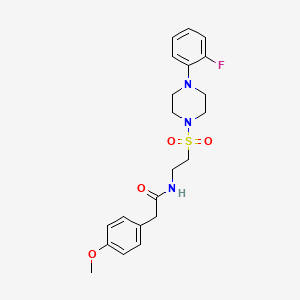
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2527729.png)